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Compound of Interest

Compound Name: 6-(2-Bromoethyl)quinoxaline

Cat. No.: B598623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

generalized synthetic protocol for 6-(2-Bromoethyl)quinoxaline, a heterocyclic compound of

interest in medicinal chemistry and materials science. Due to the limited availability of specific

experimental data for 6-(2-Bromoethyl)quinoxaline in the public domain, this guide presents

spectroscopic data for the closely related precursor, 6-Bromoquinoxaline. This information,

combined with established synthetic methodologies for quinoxaline derivatives, serves as a

valuable resource for the synthesis and characterization of the target compound.

Spectroscopic Data Summary
The definitive identification and purity assessment of 6-(2-Bromoethyl)quinoxaline would rely

on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). While specific data for the title compound is not

readily available, the following tables summarize the known spectroscopic data for 6-

Bromoquinoxaline, which constitutes the core aromatic scaffold of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of
Quinoxaline Derivatives
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Although specific

shifts for 6-(2-Bromoethyl)quinoxaline are not documented in the searched literature, typical

chemical shifts for the quinoxaline core can be inferred from related structures. For a generic
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quinoxaline, proton signals for the pyrazine ring typically appear in the downfield region (δ 8.5-

9.5 ppm), while the protons on the benzene ring resonate between δ 7.5 and 8.5 ppm. In the

¹³C NMR spectrum, the carbon atoms of the pyrazine ring are generally observed between δ

140 and 155 ppm, and the benzene ring carbons appear in the δ 125-145 ppm range. The

introduction of the 2-bromoethyl group at the 6-position would introduce characteristic signals

in the aliphatic region of both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups within a molecule. The IR

spectrum of 6-Bromoquinoxaline would be dominated by absorptions corresponding to the

aromatic C-H and C=C stretching vibrations.

Table 1: Infrared (IR) Spectroscopy Data for 6-Bromoquinoxaline

Wavenumber (cm⁻¹) Interpretation

~3050-3150 Aromatic C-H stretching

~1600-1650 Aromatic C=C stretching

~1450-1550 Aromatic C=C stretching

~1000-1200 C-H in-plane bending

~750-900 C-H out-of-plane bending

~500-700 C-Br stretching

Note: The introduction of the 2-bromoethyl group in 6-(2-Bromoethyl)quinoxaline would add

characteristic C-H stretching and bending vibrations for the ethyl group in the regions of 2850-

3000 cm⁻¹ and 1375-1475 cm⁻¹, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 6-Bromoquinoxaline, the mass spectrum shows characteristic peaks

corresponding to the molecular ion.
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Table 2: Mass Spectrometry (MS) Data for 6-Bromoquinoxaline[1]

m/z Interpretation

208, 210
Molecular ion peaks ([M]⁺, [M+2]⁺) due to the

presence of bromine isotopes (⁷⁹Br and ⁸¹Br)

129 Loss of Br

102 Loss of Br and HCN

75 Further fragmentation

Note: For 6-(2-Bromoethyl)quinoxaline, the molecular ion peaks would be expected at m/z

236 and 238, reflecting the addition of the C₂H₄Br group. The fragmentation pattern would

likely involve the loss of the bromoethyl side chain.

Experimental Protocols
The synthesis of 6-(2-Bromoethyl)quinoxaline can be approached through established

methods for the preparation of quinoxaline derivatives. A common and effective strategy

involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl

compound or an α-haloketone.

General Synthesis of 6-(2-Bromoethyl)quinoxaline
A plausible synthetic route to 6-(2-Bromoethyl)quinoxaline involves the reaction of 4-bromo-

5-(2-bromoethyl)-1,2-phenylenediamine with glyoxal. The starting diamine can be prepared

from a suitable commercially available precursor through standard aromatic substitution and

reduction reactions.

Reaction Scheme:

4-Bromo-5-(2-bromoethyl)-1,2-phenylenediamine 6-(2-Bromoethyl)quinoxalineGlyoxal, EtOH, Reflux

Click to download full resolution via product page
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Caption: Synthetic pathway to 6-(2-Bromoethyl)quinoxaline.

General Procedure for Spectroscopic Data Acquisition
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating

at a frequency of 300 MHz or higher. The sample would be dissolved in a suitable deuterated

solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal

standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on a salt

plate (NaCl or KBr).

Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer, typically

using electron ionization (EI) at 70 eV. The sample can be introduced directly or via a gas

chromatograph (GC-MS).

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of 6-
(2-Bromoethyl)quinoxaline.
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Caption: Experimental workflow for synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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